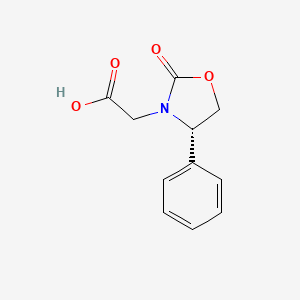

![molecular formula C12H15N3O2S B1300796 Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 147992-86-7](/img/structure/B1300796.png)

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” is a chemical compound . It has been used as a building block for the synthesis of polyfunctionalized heterocyclic compounds with pharmaceutical interest .

Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .Molecular Structure Analysis

The molecular formula of “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” is C12H15N3O2S. It has an average mass of 265.331 Da and a monoisotopic mass of 265.088501 Da .Chemical Reactions Analysis

The reactions of “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” with primary amines were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate” include a predicted boiling point of 402.4±40.0 °C and a predicted density of 1.318±0.06 g/cm3 .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application Summary : This compound has been used as a precursor in the synthesis of new fused pyrano[4,3-b]pyridine derivatives .

- Methods : The synthesis involved reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines .

- Results : The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions .

- Field : Medicinal Chemistry

- Application Summary : Thiophene and its substituted derivatives, including “Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate”, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry .

- Methods : The methods of application or experimental procedures were not specified in the source .

- Results : The synthesized compounds showed a weak antibacterial activity .

- Field : Organic Chemistry

- Application Summary : Ethyl 3-aminothienopyridine-2-carboxylate was taken as a versatile precursor for the one-pot three-component synthesis of related fused pyrimidine hybrids .

- Methods : The tandem protocol involved the reaction of 3-aminothienopyridine, dimethylformamide-dimethylacetal, and amines .

- Results : The results or outcomes obtained were not specified in the source .

Synthesis of New Fused Pyrano[4,3-b]pyridines

Therapeutic Importance of Synthetic Thiophene

Microwave-Assisted Three Components Synthesis of New Pyrido[3’,2]

- Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

- Field : Organic Chemistry

- Application Summary : 4-(Dimethylamino)pyridine can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .

- Methods : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins in the presence of 4-(Dimethylamino)pyridine as a catalyst .

- Results : The results or outcomes obtained were not specified in the source .

- Field : Organic Chemistry

- Application Summary : This compound has been used as a precursor in the synthesis of new fused pyrano[4,3-b]pyridine derivatives . These derivatives are known to exhibit a broad spectrum of biological properties .

- Methods : The synthesis involved reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines .

- Results : The reactions with primary amines were accompanied by cyclization with the formation of fused pyrimidines. In the reactions with secondary amines, the product structure depended on the conditions . The synthesized compounds showed a weak antibacterial activity .

- Field : Organic Chemistry

- Application Summary : 4-(Dimethylamino)pyridine can be used as a catalyst to synthesize 3,5-disubstituted 2,6-dicyanoaniline by reacting malononitrile, aldehydes, and β-nitroolefins .

- Methods : The synthesis involves the reaction of malononitrile, aldehydes, and β-nitroolefins in the presence of 4-(Dimethylamino)pyridine as a catalyst .

- Results : The results or outcomes obtained were not specified in the source .

Synthesis of Biologically Active Pyranopyridine Derivatives

Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-4-17-12(16)10-9(13)8-7(15(2)3)5-6-14-11(8)18-10/h5-6H,4,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQNWVUBPWKXLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2S1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358148 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

CAS RN |

147992-86-7 |

Source

|

| Record name | ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)